molecular formula C11H15ClN2O B2875959 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 943845-80-5

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

Cat. No. B2875959
M. Wt: 226.7
InChI Key: PZTMPHAGWUWPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354418B2

Procedure details

500 mg (1.72 mmol) tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate are placed in 2 ml dichloromethane, 4.00 ml (8 mmol) 2 molar ethereal hydrochloric acid are added. The mixture is stirred for 16 hours at ambient temperature, then evaporated down. The residue is crystallised with acetone/ethanol and diethyl ether.
Name
tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:8]=[C:9]([CH:19]=[CH:20][CH:21]=1)[CH2:10][NH:11]C(=O)OC(C)(C)C.[ClH:22]>ClCCl>[ClH:22].[NH2:11][CH2:10][C:9]1[CH:8]=[C:7]([N:3]2[CH2:4][CH2:5][CH2:6][C:2]2=[O:1])[CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate
Quantity
500 mg
Type
reactant
Smiles
O=C1N(CCC1)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is crystallised with acetone/ethanol and diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl.NCC=1C=C(C=CC1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.